molecular formula C19H23ClN6 B3863951 2-chlorobenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone

2-chlorobenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone

Cat. No. B3863951
M. Wt: 370.9 g/mol
InChI Key: LDYKSBXJIKJHJK-KGENOOAVSA-N
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Description

2-Chlorobenzaldehyde is a chlorinated derivative of benzaldehyde . It’s used in the production of CS gas and reacts with malononitrile to form CS .


Synthesis Analysis

While specific synthesis methods for “2-chlorobenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone” are not available, 2-chlorobenzaldehyde itself is commercially available and used as a starting material in various chemical reactions .


Molecular Structure Analysis

The molecular formula of 2-chlorobenzaldehyde is C7H5ClO . It has a benzene ring with a chlorine atom substituted at the ortho position (adjacent to the aldehyde group) .


Physical And Chemical Properties Analysis

2-Chlorobenzaldehyde has a molar mass of 140.57 g/mol and a density of 1.25 g/cm3 . It has a melting point of 9–12 °C and a boiling point of 209–215 °C .

Safety and Hazards

2-Chlorobenzaldehyde is classified as a dangerous substance. It’s labeled with hazard statements H290, H302, H314, H317, which indicate that it’s corrosive and can cause skin burns and eye damage .

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6/c20-16-8-2-1-7-15(16)14-21-24-17-13-18(25-9-3-4-10-25)23-19(22-17)26-11-5-6-12-26/h1-2,7-8,13-14H,3-6,9-12H2,(H,22,23,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYKSBXJIKJHJK-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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